![molecular formula C13H17N5O4 B2867359 ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate CAS No. 2034559-11-8](/img/structure/B2867359.png)
ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester, as suggested by the “ethyl … oxobutanoate” portion of the name. It also contains a pyrazole ring (“1-methyl-1H-pyrazol-4-yl”) and an oxadiazole ring (“1,2,4-oxadiazol-5-yl”). Both pyrazoles and oxadiazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the ester group. These functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the ester group might make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antitumor Activity
The presence of the 1H-pyrazole moiety is significant in medicinal chemistry, particularly for its antitumor properties. Compounds containing this moiety have been shown to exhibit significant antitumor activity . The 1,2,4-oxadiazol ring also contributes to this activity, making the compound a candidate for further research as a potential anticancer agent .
Antiviral and Analgesic Activity
1H-pyrazolo[3,4-d]pyrimidines: , which are structurally related to the compound , have demonstrated various biological activities, including antiviral and analgesic effects . This suggests that our compound could be explored for use in treatments against viral infections and as a pain reliever.
Treatment of Erectile Dysfunction
The structural fragment of 1H-pyrazolo[3,4-d]pyrimidine is present in naturally occurring nucleosides with significant antitumor activity and is also known for treating male erectile dysfunction . The compound could be a precursor or a novel treatment option in this therapeutic area.
Hyperuricemia and Gout Prevention
Compounds with the 1H-pyrazolo[3,4-d]pyrimidine structure have been used in the prevention of gout and the treatment of hyperuricemia . The compound could be synthesized into drugs that help manage uric acid levels in the body.
Antibacterial and Antiproliferative Activity
Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial and antiproliferative activity . This indicates that the compound could be valuable in developing new antibiotics or in research focused on cell proliferation.
Intermediate for Pharmacological Properties
The compound can serve as an intermediate for the synthesis of various disubstituted 1H-pyrazolo[3,4-d]pyrimidines , which may have useful pharmacological properties . This makes it an important substance for further chemical transformations and drug development.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-3-21-12(20)5-4-10(19)14-7-11-16-13(17-22-11)9-6-15-18(2)8-9/h6,8H,3-5,7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMQIKHXJKARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=NC(=NO1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.